

A Technical Guide to the Physicochemical Properties of 1-(4-Nitrophenyl)-1h-tetrazole

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Compound of Interest

Compound Name: 1-(4-Nitrophenyl)-1h-tetrazole

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This document provides a comprehensive overview of the known physicochemical properties of **1-(4-Nitrophenyl)-1h-tetrazole** (CAS RN: 14213-11-7). The information presented herein is compiled from experimental and computational sources to serve as a foundational guide for its use in research and development. All quantitative data has been structured for clarity, and detailed experimental protocols for key characterization techniques are provided.

Core Physicochemical Properties

1-(4-Nitrophenyl)-1h-tetrazole is an aromatic heterocyclic compound featuring a tetrazole ring substituted with a nitrophenyl group. Its molecular structure lends it specific properties relevant to its potential applications in synthesis and materials science.^[1] The identity of this compound is confirmed by its molecular formula, $C_7H_5N_5O_2$, and a molecular weight of approximately 191.15 g/mol.^{[2][3]}

The following table summarizes the key physicochemical properties of the compound. It is important to note that while some data is derived from experimental work, other values are based on computational predictions and should be treated as estimates.

Table 1: Summary of Physicochemical Properties

Property	Value	Units	Method / Note	Citation(s)
IUPAC Name	1-(4-nitrophenyl)tetrazole	-	-	[3]
CAS Number	14213-11-7	-	-	[2] [3] [4]
Molecular Formula	C ₇ H ₅ N ₅ O ₂	-	-	[2] [3]
Molecular Weight	191.15	g/mol	-	[3] [4] [5]
Melting Point	318	°C	Reported value, may be associated with an incorrect CAS/formula. [6] [7]	[6] [7]
	~190-240	°C	Expected thermal decomposition range based on similar 1-phenyl-1H-tetrazoles.	
Boiling Point	393.4 ± 44.0	°C	Predicted	[7]
Density	1.46 ± 0.1	g/cm ³	Predicted	[7]
pKa	1.89 ± 0.10	-	Predicted	[7]
Water Solubility	-3.07	log ₁₀ (mol/L)	Calculated	[5]

| Octanol/Water Partition Coeff. (logP)| 0.570 | - | Calculated |[\[5\]](#) |

Note on Melting Point: While a melting point of 318 °C is listed in some databases, it is associated with CAS 16759-47-0, which incorrectly lists the molecular formula as C₈H₆N₄O₂.[\[6\]](#)
[\[7\]](#) Studies on analogous 1-aryl-1H-tetrazoles show exothermic decomposition at temperatures between 190–240 °C, which may be a more realistic thermal behavior for this compound.

Crystallographic Data

The three-dimensional structure of **1-(4-Nitrophenyl)-1h-tetrazole** has been determined by single-crystal X-ray diffraction. This data is crucial for understanding its solid-state packing, intermolecular interactions, and for computational modeling.

Table 2: Crystallographic Data for **1-(4-Nitrophenyl)-1h-tetrazole**

Parameter	Value	Units	Citation
Crystal System	Monoclinic	-	[3]
Space Group	P 1 2 ₁ /c 1	-	[3]
a	7.2094	Å	[3]
b	7.7337	Å	[3]
c	14.2011	Å	[3]
α	90	°	[3]
β	93.215	°	[3]
γ	90	°	[3]

| Z (Molecules/Unit Cell)| 4 | - [3] |

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation and purity assessment of **1-(4-Nitrophenyl)-1h-tetrazole**.

- ¹H NMR Spectroscopy:** The proton NMR spectrum is expected to show characteristic signals in the aromatic region (δ 6.5-8.5 ppm).[8][9] Due to the para-substitution pattern on the phenyl ring, the four aromatic protons should appear as two distinct sets of symmetric peaks, often resembling doublets (an AA'BB' system).[8] Another singlet corresponding to the proton on the tetrazole ring would also be expected.

- ¹³C NMR Spectroscopy: Aromatic carbons typically resonate in the δ 120-150 ppm range.[10] The spectrum should display signals for the unique carbons in the nitrophenyl group and a signal for the carbon atom in the tetrazole ring.
- IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands. Key expected vibrations include C-H stretching from the aromatic ring (above 3000 cm⁻¹), C=C in-ring stretching (around 1600-1400 cm⁻¹), and strong, characteristic stretches for the nitro group (-NO₂) typically found near 1550-1500 cm⁻¹ (asymmetric) and 1350-1300 cm⁻¹ (symmetric).[8]
- UV-Visible Spectroscopy: Data for a UV/Visible spectrum is available through the NIST Chemistry WebBook, which can be useful for quantitative analysis and studying electronic transitions.[2]

Experimental Protocols

The following sections detail generalized but robust methodologies for the synthesis and characterization of **1-(4-Nitrophenyl)-1h-tetrazole**.

A common and effective method for synthesizing 1-substituted-1H-tetrazoles involves the reaction of a primary amine with triethyl orthoformate and sodium azide.[11]

Materials and Equipment:

- 4-Nitroaniline
- Triethyl orthoformate
- Sodium azide (NaN₃) - Caution: Highly toxic and potentially explosive.
- Ytterbium (III) triflate (Yb(OTf)₃) or another suitable Lewis acid catalyst
- Solvent (e.g., Acetonitrile)
- Round-bottom flask with reflux condenser
- Heating mantle and magnetic stirrer

- Standard glassware for workup and purification (e.g., separatory funnel, rotary evaporator, recrystallization apparatus)

Procedure:

- In a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 4-nitroaniline (1.0 eq), triethyl orthoformate (1.2 eq), and the solvent.
- Add the catalyst, Yb(OTf)₃ (e.g., 5 mol%).
- Carefully add sodium azide (1.5 eq) to the mixture.
- Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature.
- Filter the reaction mixture to remove any insoluble salts.
- Concentrate the filtrate under reduced pressure using a rotary evaporator.
- The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield pure **1-(4-Nitrophenyl)-1h-tetrazole**.

The melting point is a critical indicator of purity.[12] A sharp melting range (0.5-1.0°C) typically indicates a pure compound, while impurities lead to a depressed and broader melting range. [13][14]

Procedure (Capillary Method):

- Ensure the sample is dry and finely powdered.
- Pack a small amount of the sample into a capillary tube (sealed at one end) to a height of 1-2 mm.[15]
- Place the capillary tube into a melting point apparatus (e.g., Mel-Temp or Thiele tube).[14]

- Heat the apparatus rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.[14]
- Record the temperature at which the first drop of liquid appears (T_1).
- Record the temperature at which the entire sample has completely liquefied (T_2).
- The melting point is reported as the range $T_1 - T_2$.

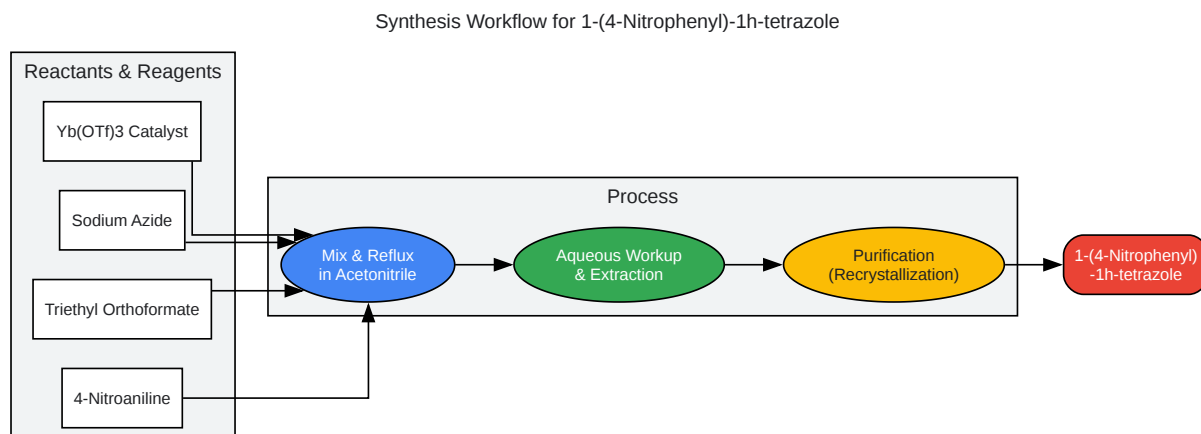
This technique provides definitive proof of structure by mapping the electron density of a single crystal.[16]

Procedure Overview:

- **Crystal Growth:** Grow a single crystal of suitable size (typically >0.1 mm in all dimensions) and quality (no significant cracks or defects).[17] This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
- **Crystal Mounting:** Carefully mount the selected crystal on a goniometer head.
- **Data Collection:** Place the crystal in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which diffracts the beam into a unique pattern of reflections.[17][18] The intensities and positions of these reflections are recorded as the crystal is rotated.
- **Structure Solution:** The diffraction data is processed to determine the unit cell dimensions and space group.[18] Phase information is then determined using computational methods (e.g., direct methods for small molecules) to generate an initial electron density map.[17]
- **Structure Refinement:** An atomic model is fitted to the electron density map and refined computationally to achieve the best agreement with the experimental diffraction data, yielding the final, precise three-dimensional structure.[18]

Visualized Workflows and Relationships

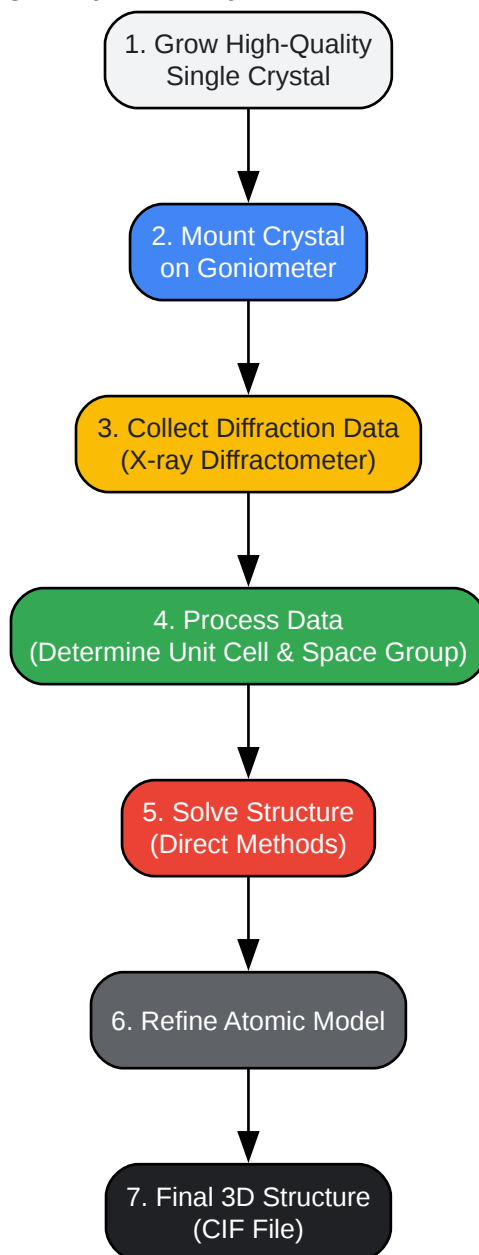
The following diagrams, generated using DOT language, illustrate key experimental and logical workflows related to **1-(4-Nitrophenyl)-1h-tetrazole**.



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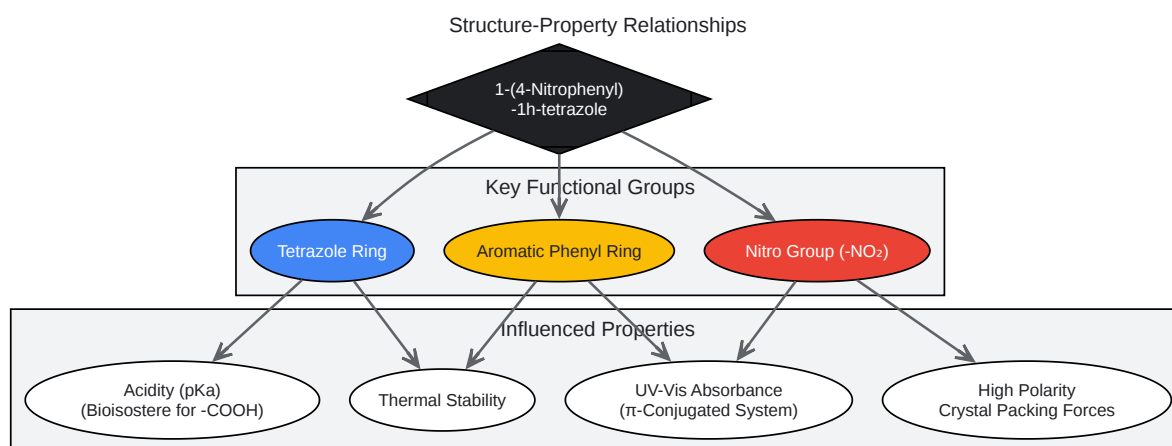
Caption: A general workflow for the synthesis of the target compound.

Single-Crystal X-ray Diffraction Workflow



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Caption: Key stages in determining a molecule's 3D structure via XRD.



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Caption: How functional groups influence physicochemical properties.

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